molecular formula C8H6BrN3O B11867819 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde

7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B11867819
M. Wt: 240.06 g/mol
InChI Key: VRAZKCGRHHQFBK-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde typically involves the bromination of a pyrrolo-pyrimidine precursor. One common method involves the reaction of 5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of 7-substituted derivatives.

    Oxidation: Formation of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carboxylic acid.

    Reduction: Formation of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-methanol.

Scientific Research Applications

7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for a diverse range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

7-bromo-5-methylpyrrolo[3,2-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C8H6BrN3O/c1-12-5-2-10-4-11-8(5)7(9)6(12)3-13/h2-4H,1H3

InChI Key

VRAZKCGRHHQFBK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=CN=C2C(=C1C=O)Br

Origin of Product

United States

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